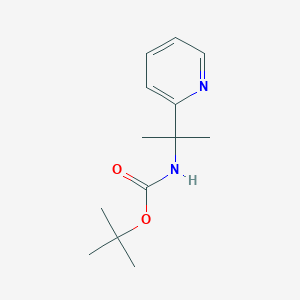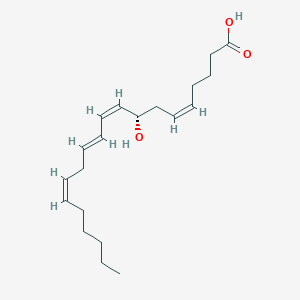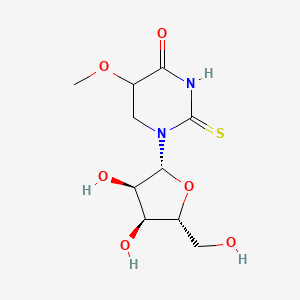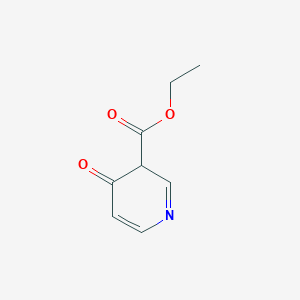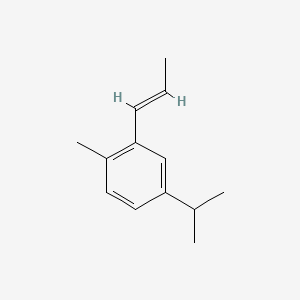
1-Methyl-4-(1-methyl-2-propenyl)-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(1-methyl-2-propenyl)-benzene, also known as p-cymene, is an aromatic hydrocarbon. It is a naturally occurring compound found in essential oils of various plants, such as cumin and thyme. This compound is widely used in the chemical industry due to its pleasant aroma and its role as a precursor in the synthesis of other chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-4-(1-methyl-2-propenyl)-benzene can be synthesized through several methods. One common method involves the alkylation of toluene with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs at elevated temperatures and pressures to ensure high yields.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic dehydrogenation of p-cymene. This process involves the removal of hydrogen atoms from the compound using a metal catalyst, such as platinum or palladium, at high temperatures. The resulting product is then purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-(1-methyl-2-propenyl)-benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form p-cymene hydroperoxide, which can further decompose to produce p-cresol and acetone.
Reduction: Reduction of this compound can yield p-menthane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and sulfonation, can occur on the benzene ring of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst, such as palladium on carbon, is commonly employed.
Substitution: Nitration typically uses a mixture of concentrated nitric acid and sulfuric acid, while sulfonation uses concentrated sulfuric acid.
Major Products Formed
- p-Cresol and acetone. p-Menthane.
Substitution: Nitro-p-cymene and sulfo-p-cymene.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(1-methyl-2-propenyl)-benzene has several scientific research applications:
Chemistry: It is used as a solvent and a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the manufacture of other chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(1-methyl-2-propenyl)-benzene involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(1-methyl-2-propenyl)-benzene can be compared with other similar compounds, such as:
Toluene: Both are aromatic hydrocarbons, but toluene lacks the isopropyl group present in this compound.
p-Cresol: This compound is an oxidation product of this compound and has a hydroxyl group attached to the benzene ring.
p-Menthane: A reduction product of this compound, it has a saturated ring structure compared to the aromatic ring in this compound.
The uniqueness of this compound lies in its versatile chemical reactivity and its presence in natural essential oils, making it valuable in both synthetic chemistry and natural product research.
Eigenschaften
Molekularformel |
C13H18 |
|---|---|
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
1-methyl-4-propan-2-yl-2-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C13H18/c1-5-6-13-9-12(10(2)3)8-7-11(13)4/h5-10H,1-4H3/b6-5+ |
InChI-Schlüssel |
IRICXAFZMINCTB-AATRIKPKSA-N |
Isomerische SMILES |
C/C=C/C1=C(C=CC(=C1)C(C)C)C |
Kanonische SMILES |
CC=CC1=C(C=CC(=C1)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


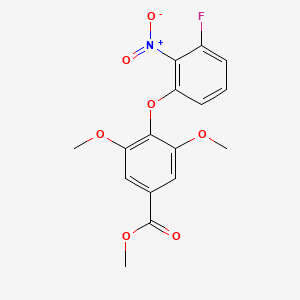

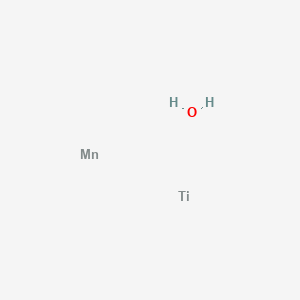
![1,4-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-3,6-dione;trimethyl-(5-trimethylstannylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12336045.png)
![N-[2-[Hydroxy(4-pyridyl)methyl]phenyl]pivalamide](/img/structure/B12336053.png)
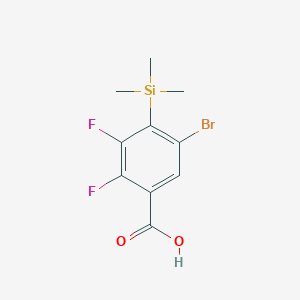
![(1S,13S,15S,16S)-5,8,10,14,20,23,25,28-octahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4,6,8,10,19,21,23,25-octaene-3,12,18,27-tetrone](/img/structure/B12336061.png)
![3-(5H-Dibenzo[a,d][7]annulen-5-yl)piperidin-4-one hydrochloride](/img/structure/B12336065.png)
![6-[4-[hydroxy(oxido)amino]phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12336067.png)
![2-Naphthalenamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B12336086.png)
